Cas no 946320-72-5 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide structure
946320-72-5 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
CAS番号:946320-72-5
MF:C23H19ClN2O2
メガワット:390.862164735794
CID:5517154

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzamide
    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
    • インチ: 1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
    • InChIKey: QNDSJVFMIVTVML-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)C1=CC=C(Cl)C=C1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2049-0420-2μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2049-0420-40mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2049-0420-25mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2049-0420-15mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2049-0420-50mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2049-0420-2mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2049-0420-10mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2049-0420-20mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2049-0420-5mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2049-0420-10μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
946320-72-5 90%+
10μl
$69.0 2023-05-17

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide 関連文献

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamideに関する追加情報

Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS No. 946320-72-5)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS No. 946320-72-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of both benzoyl and tetrahydroquinoline moieties in its structure suggests potential interactions with biological targets, making it a subject of intense interest for researchers aiming to develop novel therapeutic agents.

The molecular framework of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is notable for its complexity and the functional diversity it embodies. The benzoyl group contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and specificity in biological systems. Meanwhile, the tetrahydroquinoline scaffold is known for its versatility in medicinal chemistry, often serving as a privileged structure in the design of bioactive molecules. The chlorobenzamide moiety further enhances the compound's pharmacophoric potential by introducing a polar and lipophilic character that can modulate its solubility and bioavailability.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various kinases and enzymes implicated in cancer and inflammatory diseases. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide, with its unique structural features, has emerged as a compound of interest in this context. Studies have demonstrated that derivatives of tetrahydroquinoline exhibit potent activity against certain kinases by interfering with their catalytic activity or binding to allosteric sites. The benzoyl group in this molecule may also play a role in modulating the electronic properties of the tetrahydroquinoline ring, thereby influencing its interaction with biological targets.

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide involves multi-step organic transformations that showcase the synthetic prowess of modern medicinal chemistry. Key steps typically include the formation of the tetrahydroquinoline core through cyclization reactions followed by functionalization at the 7-position with a benzoyl group. Subsequent introduction of the chlorobenzamide moiety completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions within the molecule. These synthetic strategies highlight the importance of methodological innovation in constructing complex organic molecules like this one.

Evaluation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide's biological activity has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have indicated that this compound exhibits inhibitory effects on certain enzymes relevant to cancer progression. Specifically, it has shown promise in disrupting signaling pathways that are aberrantly activated in tumor cells. The mechanism of action likely involves direct binding to target proteins followed by modulation of their function. Additionally, the compound's ability to cross cell membranes suggests it may be suitable for oral administration, which is a desirable attribute for any therapeutic agent.

The pharmacokinetic profile of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide is another critical aspect that has been thoroughly investigated. In vitro studies have provided insights into its metabolic stability and solubility characteristics. These parameters are essential for determining how well the compound will be absorbed, distributed, metabolized, and excreted by the body (ADME). Preliminary data suggest that this compound exhibits favorable solubility properties and moderate metabolic stability under physiological conditions. However, further optimization may be required to enhance its bioavailability and reduce potential clearance pathways.

The role of computational modeling and molecular docking has been instrumental in understanding the interactions between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide and its biological targets. These computational approaches allow researchers to predict binding affinities and identify key residues involved in ligand-receptor interactions without conducting extensive experimental trials. By leveraging high-performance computing resources and sophisticated algorithms such as molecular dynamics simulations or quantum mechanics calculations (QM), scientists can gain valuable insights into how this compound might behave within a cellular environment.

In conclusion,N-(1-benzoyl-1... Strong >)-4-chlorobenzamide (CAS No.< strong >946320... Strong >) stands out as an intriguing molecule with significant potential in pharmaceutical research . Its complex structural features , combined with promising preclinical data , make it an attractive candidate for further development . As our understanding...

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